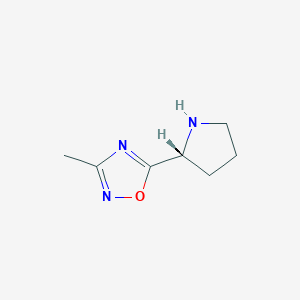
4-Methylisothiazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylisothiazole-3-carbonitrile is a heterocyclic compound with the molecular formula C5H4N2S. It is part of the isothiazole family, which is known for its diverse biological activities and industrial applications . This compound is characterized by a five-membered ring containing nitrogen, sulfur, and a nitrile group, making it a versatile building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylisothiazole-3-carbonitrile can be achieved through various methods. One common approach involves the reaction of 3-methylisothiazole with cyanogen bromide under controlled conditions . Another method includes the cyclization of appropriate precursors in the presence of catalysts such as triethylamine .
Industrial Production Methods: Industrial production often involves the use of high-pressure reactors and continuous flow systems to ensure the efficient and scalable synthesis of this compound. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylisothiazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted isothiazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methylisothiazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 4-Methylisothiazole-3-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the isothiazole ring can undergo electrophilic substitution. These interactions can modulate biological pathways, leading to antimicrobial or antiviral effects .
Comparación Con Compuestos Similares
- 3-Methylisothiazole
- 5-Methylisothiazole
- 4-Methylisothiazole-5-carbonitrile
Comparison: 4-Methylisothiazole-3-carbonitrile is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to 3-Methylisothiazole and 5-Methylisothiazole, the presence of the nitrile group at the 3-position enhances its ability to participate in nucleophilic addition reactions .
Propiedades
Fórmula molecular |
C5H4N2S |
|---|---|
Peso molecular |
124.17 g/mol |
Nombre IUPAC |
4-methyl-1,2-thiazole-3-carbonitrile |
InChI |
InChI=1S/C5H4N2S/c1-4-3-8-7-5(4)2-6/h3H,1H3 |
Clave InChI |
JONVKJQKWNFMFG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSN=C1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrrolo[3,2-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl-](/img/structure/B12842636.png)


![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B12842646.png)

![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12842674.png)







